3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
“3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound that contains a benzoic acid group attached to a pyrazole ring, which is further substituted with a bromine atom . Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular formula of “3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” is C11H9BrN2O2 . It contains a benzoic acid group attached to a pyrazole ring, which is further substituted with a bromine atom .
Scientific Research Applications
Comprehensive Analysis of “3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” Applications:
Synthesis of Biologically Active Compounds
This compound can serve as a precursor in the synthesis of various biologically active compounds. For instance, it may be used to create inhibitors and other pharmaceutical agents that have potential therapeutic applications .
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for antimicrobial activity. They have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Neurological Research
Compounds similar to “3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” have been studied for their effects on acetylcholine release at cholinergic synapses in vertebrates, which is crucial for neural pulse transmission. This suggests possible applications in neurological research and drug development .
Synthesis of Fused Pyrazolo Derivatives
The compound may be involved in the synthesis of fused pyrazolo derivatives, such as pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-d]thiazoles, which are of interest in medicinal chemistry for their potential pharmacological properties .
Chemical Research and Development
As listed in chemical catalogs, this compound is available for purchase and is likely used in various chemical research and development activities, including the synthesis of new compounds with potential industrial or therapeutic applications .
Antitumor Potential
Related compounds have been synthesized and evaluated for antitumor potential against different cell lines. This suggests that “3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” could also be explored for its antitumor properties .
Future Directions
The future directions for “3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . The development of new drugs that can overcome antimicrobial resistance is a particularly urgent need .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function or activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, often resulting in diverse pharmacological effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRLBZZSTIBJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
402736-52-1 | |
Record name | 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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